![molecular formula C19H21BN2O2S B1602993 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine CAS No. 330793-85-6](/img/structure/B1602993.png)
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine
Description
Structural Overview and Significance
The compound features three distinct structural domains (Figure 1):
- Benzothiazole moiety : A bicyclic system with nitrogen and sulfur atoms at positions 1 and 3, respectively, providing π-conjugation and hydrogen-bonding capabilities.
- Arylboronate ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group confers stability to atmospheric moisture while maintaining reactivity in cross-coupling reactions.
- Amine linker : Connects the benzothiazole and boronate groups, enabling rotational flexibility and secondary interactions.
Table 1: Key Structural Parameters
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₉H₂₁BN₂O₂S | |
XLogP3 | 4.2 (Predicted) | |
Hydrogen Bond Donors | 1 (Amine NH) | |
Hydrogen Bond Acceptors | 4 (2xO, 1xS, 1xN) | |
Rotatable Bonds | 4 |
The boronate ester's sp²-hybridized boron atom creates a trigonal planar geometry, facilitating transmetallation in catalytic cycles. Simultaneously, the benzothiazole's electron-deficient nature (HOMO-LUMO gap ~3.15 eV) enables charge-transfer interactions in materials applications.
Historical Context in Benzothiazole-Boron Chemistry
The convergence of benzothiazole and boron chemistry emerged through three key developments:
Medicinal chemistry innovations (1990s) : Benzothiazoles gained prominence as kinase inhibitors and antimicrobial agents, while boron compounds advanced in neutron capture therapy. The fusion of these domains began with 4-(benzo[d]thiazol-2-yl)phenylboronic acid (BTPB), demonstrating blood-brain barrier permeability in 2022.
Suzuki coupling breakthroughs (2000s) : Pd-catalyzed cross-coupling of 2-aminobenzothiazoles with arylboronic acids enabled systematic diversification. For instance, 6-phenylbenzo[d]thiazole-2-amine derivatives showed IC₅₀ = 26.35 µg/mL against urease.
Materials science applications (2010s) : Benzothiazole-boronate hybrids entered optoelectronics research, with HOMO-LUMO gaps tunable from 2.63–2.80 eV via substituent engineering.
Table 2: Milestone Compounds
Relevance in Contemporary Chemical Research
Four emerging applications drive current interest:
Targeted boron delivery : The compound's lipophilicity (LogP ~4.2) and benzothiazole-mediated cellular uptake make it a candidate for boron neutron capture therapy (BNCT). In glioma models, analogous structures achieved brain/blood boron ratios >3.6.
Cross-coupling synthons : As a stable boronate ester, it participates in Suzuki-Miyaura reactions without prior hydrolysis. Recent protocols achieve coupling yields >75% using Pd(PPh₃)₄ in dioxane/water.
Fluorescent probes : Structural analogs like BC-BA detect peroxynitrite (ONOO⁻) through boronate oxidation, producing 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one with λₑₓ/λₑₘ = 348/440 nm.
Organic electronics : Benzothiazole-boronate dyes exhibit narrow bandgaps (2.63–2.80 eV), suitable for organic photovoltaics. Their redox activity spans E₁/2 = −1.34 to −1.02 V vs Fc⁺/Fc.
Table 3: Contemporary Research Applications
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O2S/c1-18(2)19(3,4)24-20(23-18)13-9-11-14(12-10-13)21-17-22-15-7-5-6-8-16(15)25-17/h5-12H,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVDTNXPTWRHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625086 | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-85-6 | |
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling Approach
One widely used method is the Suzuki-Miyaura cross-coupling reaction between a boronate ester and a halogenated benzo[d]thiazol-2-amine derivative or vice versa.
- Step 1: Synthesize or obtain 4-bromoaniline or 4-bromophenylboronic acid pinacol ester.
- Step 2: Protect the amine if necessary.
- Step 3: Perform Suzuki coupling with benzo[d]thiazol-2-amine or its halogenated derivative under palladium catalysis conditions.
- Step 4: Deprotect if required, and purify the product.
This method provides high selectivity for the para-substituted position and is compatible with the boronate ester moiety.
Direct Borylation of Aryl Amines
An alternative approach involves direct borylation of the para-position of aniline derivatives using diboron reagents such as bis(pinacolato)diboron under transition metal catalysis (e.g., iridium or palladium catalysts).
- Step 1: Start with N-phenylbenzo[d]thiazol-2-amine.
- Step 2: Subject the compound to catalytic borylation conditions using bis(pinacolato)diboron.
- Step 3: Isolate the para-borylated product.
This method is efficient but requires careful control of reaction conditions to avoid over-borylation or side reactions.
Protection and Deprotection Strategies
Due to the presence of an amine group, protection strategies (e.g., Boc or acyl protection) may be employed during borylation or coupling steps to prevent side reactions or catalyst poisoning.
Reaction Conditions and Catalysts
- Catalysts: Commonly used catalysts include Pd(PPh3)4, Pd(dppf)Cl2, or iridium complexes for borylation.
- Bases: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium tert-butoxide (NaOtBu) are typical bases.
- Solvents: Toluene, dioxane, or mixtures with water are typical solvents.
- Temperature: Reactions are generally conducted at 80–110 °C.
- Reaction Time: Typically 12–24 hours depending on substrate and conditions.
Purification and Characterization
- Purification is usually conducted by column chromatography using silica gel.
- Characterization methods include NMR (1H, 13C, 11B), mass spectrometry, and HPLC to confirm purity (>95%).
- Storage conditions for the final compound require protection from moisture and temperature control (2–8 °C recommended).
Data Table: Typical Preparation Parameters
Step | Reagents / Catalyst | Solvent | Temperature (°C) | Time (h) | Notes |
---|---|---|---|---|---|
1 | 4-Bromoaniline or aryl halide | Toluene/Dioxane | 80–100 | 12–24 | Starting material preparation |
2 | Bis(pinacolato)diboron, Pd catalyst | Dioxane/H2O | 80–110 | 12–24 | Borylation or Suzuki coupling |
3 | Base (K2CO3, Cs2CO3) | Mixed with solvent | Same as above | Same | Facilitates coupling/borylation |
4 | Purification by chromatography | Silica gel | Room temp | — | Product isolation and purification |
Research Findings and Optimization
- Studies show that palladium-catalyzed Suzuki coupling yields the target compound with high regioselectivity and yields typically above 70%.
- Iridium-catalyzed borylation offers a direct route but may require optimization to minimize side products.
- Protecting the amine group improves catalyst efficiency and product purity.
- Solvent choice and base strength critically affect reaction rates and yields.
- Ultrasonic agitation and heating can improve solubility and reaction homogeneity during preparation.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate ester group facilitates palladium-catalyzed cross-coupling with aryl halides. This reaction is pivotal for constructing biaryl systems.
Key Findings :
-
The boronate ester reacts with aryl bromides (e.g., 3-bromo-5-(methylsulfonyl)pyridine) under Suzuki conditions to form C–C bonds with moderate-to-high yields .
-
Cesium fluoride (CsF) acts as a base to enhance transmetallation efficiency in polar solvents like DMF .
Electrophilic Aromatic Substitution on Benzothiazole
The electron-rich benzothiazole ring undergoes electrophilic substitution, primarily at the 5- and 6-positions.
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitrobenzothiazole derivative | N/A | |
Sulfonation | SO₃/H₂SO₄, 60°C | 6-Sulfonated benzothiazole | N/A |
Key Findings :
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Substitution occurs preferentially at the para position relative to the amine group due to its electron-donating nature .
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Direct halogenation (e.g., bromination) is feasible but requires controlled conditions to avoid over-substitution .
Nucleophilic Substitution at the Benzothiazole Amine
The 2-amine group participates in alkylation and acylation reactions.
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Acylation | Acetic anhydride, pyridine | N-Acetylbenzothiazol-2-amine derivative | 85% | |
Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzylbenzothiazol-2-amine | 68% |
Key Findings :
-
Acylation enhances solubility and modulates electronic properties for downstream applications (e.g., kinase inhibition) .
-
Alkylation with benzyl bromide proceeds efficiently under mild basic conditions .
Functionalization via Boronate Ester Hydrolysis
The pinacol boronate ester hydrolyzes to a boronic acid under acidic conditions, enabling orthogonal reactivity.
Reagents/Conditions | Product | Application | Source |
---|---|---|---|
HCl (1M), THF/H₂O, RT, 2 h | 4-(Benzothiazol-2-ylamino)phenylboronic acid | Suzuki coupling precursors |
Key Findings :
-
Hydrolysis is quantitative but requires anhydrous workup to prevent boronic acid decomposition .
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The resulting boronic acid is reactive in aqueous-phase cross-couplings .
Heterocycle Formation
The compound serves as a precursor for fused heterocyclic systems.
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
KSCN, AcOH, 80°C | Thiazolo[5,4-b]pyridine derivatives | 75% | |
Fe powder, AcOH, 60°C | Amino-substituted thiazolo[5,4-b]pyridine | 82% |
Key Findings :
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Intramolecular cyclization with thiocyanates generates thiazolo[5,4-b]pyridine cores, critical in kinase inhibitor design .
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Iron-mediated nitro reduction initiates cyclization without requiring noble-metal catalysts .
Oxidation Reactions
The sulfur atom in the benzothiazole ring undergoes controlled oxidation.
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
mCPBA, CH₂Cl₂, RT | Benzothiazole sulfoxide derivative | 90% | |
H₂O₂, AcOH, 60°C | Benzothiazole sulfone | 88% |
Key Findings :
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C24H26BNO2
Molecular Weight: 371.28 g/mol
CAS Number: 2055286-48-9
The compound features a boron-containing dioxaborolane moiety which enhances its reactivity in cross-coupling reactions, particularly Suzuki coupling.
Applications in Organic Synthesis
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is primarily utilized as a boronic ester in organic synthesis. Its applications include:
Suzuki Coupling Reactions
The compound serves as an effective reagent in Suzuki cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial for synthesizing complex organic molecules. The presence of the tetramethyl dioxaborolane group stabilizes the boron atom and increases the efficiency of the coupling process .
Synthesis of Organic Electronics
Due to its ability to form stable intermediates and facilitate polymerization reactions, this compound is employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its structural characteristics allow for the creation of hole transport layers that enhance device performance .
Applications in Materials Science
The incorporation of this compound into materials science has led to advancements in several areas:
Development of Semiconducting Polymers
This compound acts as a building block for semiconducting polymers used in flexible electronics. Its ability to undergo efficient charge transport makes it suitable for applications in flexible displays and sensors .
Photovoltaic Technologies
In perovskite solar cells, the compound is utilized to enhance the efficiency of charge transport layers. The tetramethyl dioxaborolane group contributes to improved solubility and processability of the materials used in these devices .
Medicinal Chemistry Applications
Research indicates potential applications of this compound in medicinal chemistry:
Anticancer Activity
Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. The thiazole moiety is known for its biological activity and may contribute to the compound's therapeutic effects .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs suggests its potential use in drug delivery systems where controlled release is essential for therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism by which N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine exerts its effects depends on its specific application. In medicinal chemistry, the benzo[d]thiazol-2-amine moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The boron-containing dioxaborolane ring can participate in covalent bonding with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Heterocycle Variation: Benzooxazole vs. Benzothiazole
The benzoxazole analog, N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine (CAS: 330793-73-2), replaces the sulfur atom in benzothiazole with oxygen. This substitution reduces molecular weight (336.2 g/mol vs. While both compounds are used in boronate-mediated synthesis, benzothiazole derivatives generally exhibit stronger electron-withdrawing effects, which may enhance stability in catalytic reactions .
Boron-Free Analogs: N-Aryl Benzothiazol-2-amines
Compounds like N-m-Tolylbenzo[d]thiazol-2-amine (C₁₄H₁₂N₂S) and N-Phenylbenzo[d]thiazol-2-amine (C₁₃H₁₀N₂S) lack the boronate group but retain the benzothiazole-amine core . These analogs are simpler to synthesize (melting points: 97–99°C and 156–158°C, respectively) and serve as intermediates in drug discovery. The absence of boron limits their use in cross-coupling but makes them cost-effective for biological screening .
Functional Group Positioning: Para vs. Meta Substitution
In N-(3-Chlorophenyl)benzo[d]thiazol-2-amine (C₁₃H₉ClN₂S), the chlorine substituent is at the meta position, compared to the para-boronate in the target compound. Meta substitution can hinder planarity in conjugated systems, reducing electronic delocalization and reactivity in photophysical applications . Para-substituted boronates, however, optimize steric accessibility for cross-coupling .
Complex Heterocyclic Systems
The quinoline derivative N-(6-(3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)benzo[d]thiazol-5-amine incorporates a pyrazole-quinoline scaffold alongside benzothiazole. In contrast, the target compound’s simpler structure prioritizes synthetic versatility over targeted bioactivity.
Biological Activity
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzo[d]thiazole moiety and a dioxaborolane group. The molecular formula is , and it has a molecular weight of approximately 234.10 g/mol. Its structural features suggest potential interactions with biological targets due to the presence of both aromatic and heterocyclic components.
Biological Activity Overview
Research has indicated that compounds containing dioxaborolane and benzo[d]thiazole structures exhibit various biological activities, including:
- Antiparasitic Activity : Similar compounds have shown efficacy against Leishmania parasites, which cause leishmaniasis. The structure-property relationship (SPR) analysis indicates that modifications can enhance potency against these pathogens .
- Kinase Inhibition : Compounds with similar frameworks have demonstrated inhibitory activity against specific kinases involved in cancer progression. The selectivity and potency of these compounds can be significantly influenced by structural modifications .
Table 1: Biological Activity of Related Compounds
Compound ID | Structure | pEC50 (μM) | Selectivity Index (SI) | Aqueous Solubility (μM) |
---|---|---|---|---|
1 | Dioxaborolane derivative | 6.1 | 10 | 17 |
2 | Benzo[d]thiazole derivative | 5.4 | 16 | 8 |
3 | Mixed structure | 5.2 | 3 | 2 |
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Kinases : The compound may inhibit specific kinases that are crucial for cell signaling pathways involved in proliferation and survival.
- Interference with Metabolic Pathways : By modifying metabolic pathways in parasites or cancer cells, the compound may disrupt their growth and replication processes.
- Selectivity for Cancer Cells : Structural modifications can enhance selectivity for cancerous cells over normal cells, reducing side effects associated with traditional chemotherapeutics.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Leishmaniasis Treatment : A study demonstrated that derivatives of benzo[d]thiazole showed significant antiparasitic activity with favorable pharmacokinetic profiles when tested in vivo .
- Cancer Research : Another investigation into kinase inhibitors revealed that certain modifications to the dioxaborolane structure resulted in enhanced potency against specific cancer cell lines while maintaining a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine?
- The compound is typically synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions , leveraging the boron-containing dioxaborolane moiety. A general procedure involves reacting a brominated or iodinated benzo[d]thiazol-2-amine precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate, and dioxane under inert conditions. Post-reaction purification often employs crystallization or column chromatography .
- For analogous structures, N-arylbenzothiazole amines are synthesized by condensing 2-aminobenzothiazole with substituted aldehydes or aryl halides in ethanol or acetic acid, followed by reflux and chromatographic separation .
Q. How is the structural integrity of this compound validated experimentally?
- 1H/13C NMR spectroscopy is critical for confirming the substitution pattern and boron presence. For example, the dioxaborolane ring’s methyl groups typically appear as singlets at δ 1.2–1.4 ppm in 1H NMR, while aromatic protons from the benzothiazole and phenyl rings resonate between δ 7.0–8.5 ppm .
- High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., absorption peaks for B-O bonds at ~1350 cm⁻¹) further corroborate the molecular formula and functional groups .
Q. What are the key reactivity features of the dioxaborolane moiety in this compound?
- The dioxaborolane group enables Suzuki-Miyaura cross-coupling with aryl halides or triflates, making the compound valuable for synthesizing biaryl structures. Reactions require Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and polar aprotic solvents (e.g., DMF) at 80–100°C .
- Moisture sensitivity : The boron-ester bond is hydrolytically unstable, necessitating anhydrous conditions during storage and handling .
Advanced Research Questions
Q. How can reaction yields be optimized for Pd-catalyzed coupling steps involving this compound?
- Catalyst selection : Pd(dppf)Cl₂ shows higher efficiency than Pd(PPh₃)₄ due to enhanced stability and electron-rich ligand environments .
- Solvent effects : Dioxane or toluene improves boron reagent solubility, while excess base (e.g., K₂CO₃) neutralizes HBr byproducts.
- Temperature control : Maintaining 90–100°C minimizes side reactions like protodeboronation .
Q. What strategies mitigate competing side reactions during functionalization of the benzothiazole core?
- Protecting groups : Temporary protection of the amine (-NH₂) with acetyl or tert-butoxycarbonyl (Boc) groups prevents undesired cyclization or oxidation during cross-coupling .
- Regioselective substitution : Electrophilic aromatic substitution (e.g., nitration) favors the para position relative to the benzothiazole’s sulfur atom, guided by computational DFT studies .
Q. How do spectral data resolve ambiguities in structural assignments for derivatives?
- NOESY/ROESY NMR : Differentiates regioisomers by correlating spatial proximity of aromatic protons. For example, coupling between the benzothiazole C5-H and phenyl protons confirms substitution patterns .
- X-ray crystallography : Resolves disputes in stereochemistry or boron coordination geometry. Crystallographic data for related compounds (e.g., COD Entry 7119063) show planar boron centers and bond lengths consistent with sp² hybridization .
Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives?
- Kinase inhibition assays : Test interactions with GSK-3β or IKK-β using fluorescence polarization or ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves .
- Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity, with IC₅₀ values benchmarked against cisplatin .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.